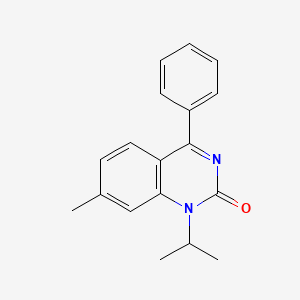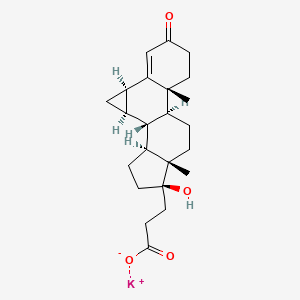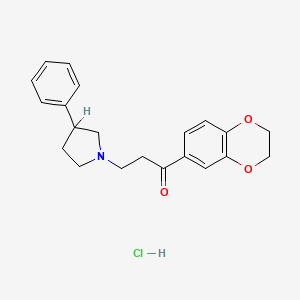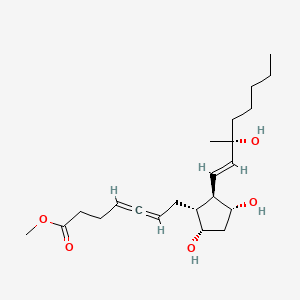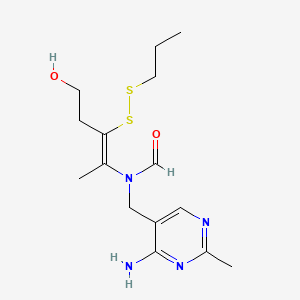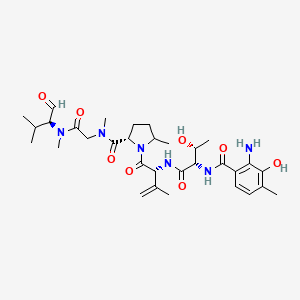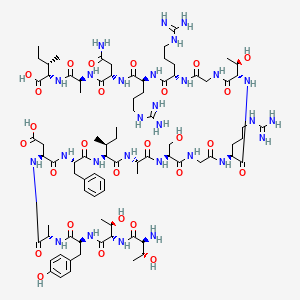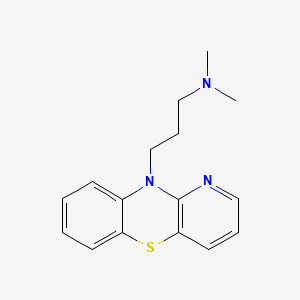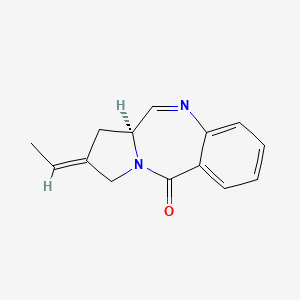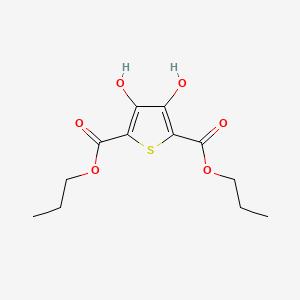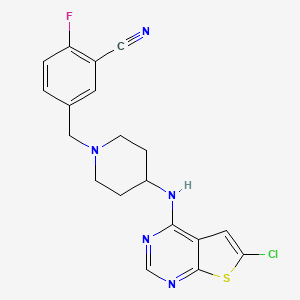
PRX-08066 free base
Descripción general
Descripción
PRX-08066 is a drug discovered and developed by Predix (later Epix) Pharmaceuticals . It acts as a potent and selective antagonist at the serotonin 5-HT 2B receptor, with a 5-HT 2B binding affinity (K i) of 3.4nM . It has high selectivity over the closely related 5-HT 2A and 5-HT 2C receptors and other receptor targets . PRX-08066 is being researched for the treatment of pulmonary arterial hypertension .
Molecular Structure Analysis
The molecular formula of PRX-08066 is C19H17ClFN5S . Its molecular weight is 401.89 g/mol .Chemical Reactions Analysis
PRX-08066 inhibits 5-HT-induced mitogen-activated protein kinase activation . It also inhibits cell proliferation and 5-HT secretion in the 5-HT (2B) expressing SI-NET cell line, KRJ-I .Physical And Chemical Properties Analysis
PRX-08066 is a solid substance . It has a molecular weight of 401.89 and a molecular formula of C19H17ClFN5S .Aplicaciones Científicas De Investigación
Treatment of Pulmonary Hypertension
PRX-08066 has been found to significantly reduce peak pulmonary artery (PA) pressure . This makes it a potential treatment for pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs .
Improvement of Right Ventricular Ejection Fraction
Cardiac MRI studies have shown that PRX-08066 can significantly improve the right ventricular ejection fraction . This is a measure of how well the right ventricle of the heart pumps blood out into the body .
Reduction of Right Ventricular Hypertrophy
PRX-08066 has been found to significantly reduce right ventricular hypertrophy . This condition, characterized by the thickening of the wall of the right ventricle, often occurs as a result of pulmonary hypertension .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
PRX-08066 has been studied for its safety and efficacy in patients with COPD . COPD is a chronic inflammatory lung disease that obstructs airflow from the lungs .
Reduction of Pulmonary Vascular Remodeling
PRX-08066 has been found to reduce pulmonary vascular remodeling . This is a process where the blood vessels in the lungs undergo structural changes, often as a result of pulmonary hypertension .
Comparable Efficacy to Established Drugs
In animal studies, PRX-08066 has shown similar efficacy to established drugs for pulmonary arterial hypertension and COPD, such as bosentan, sildenafil, beraprost, and iloprost .
Mecanismo De Acción
Target of Action
PRX-08066, also known as PRX-08066 free base or PRX 08066, is a potent and selective antagonist at the serotonin 5-HT 2B receptor . The 5-HT 2B receptor is a protein that in humans is encoded by the HTR2B gene. It is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).
Mode of Action
PRX-08066 acts as an antagonist at the 5-HT 2B receptor, meaning it blocks the action of serotonin at this receptor . This interaction results in selective vasodilation of pulmonary arteries .
Biochemical Pathways
It is known that the drug’s action on the 5-ht 2b receptor can influence several signaling pathways, such as the wnt, focal adhesion kinase, and janus kinase/stat pathways .
Pharmacokinetics
It is known that the drug is administered orally .
Result of Action
PRX-08066 has been found to reduce several key indicators of pulmonary arterial hypertension and improve cardiac output in animal studies . It significantly reduces peak pulmonary artery pressure and right ventricular hypertrophy, and maintains cardiac function . Morphometric assessment of pulmonary arterioles revealed a significant reduction in medial wall thickening and lumen occlusion associated with PRX-08066 .
Action Environment
The environment in which PRX-08066 acts can influence its efficacy and stability. It is known that the drug is being researched for the treatment of pulmonary arterial hypertension , a condition that can be influenced by various environmental factors such as altitude and air pollution
Safety and Hazards
Direcciones Futuras
PRX-08066 is being researched for the treatment of pulmonary arterial hypertension, following the discovery that the potent 5-HT 2B agonist norfenfluramine produces pulmonary arterial hypertension and subsequent heart valve damage . It is also being researched for potential anti-cancer applications, due to its ability to inhibit fibroblast activation .
Propiedades
IUPAC Name |
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZFHBNCRQMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235710 | |
| Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PRX-08066 free base | |
CAS RN |
866206-54-4 | |
| Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866206-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PRX-08066 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRX-08066 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PRX-08066?
A: PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.
Q2: What evidence suggests that PRX-08066 might be a potential therapeutic for pulmonary arterial hypertension (PAH)?
A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that PRX-08066 significantly attenuated several pathological features of PAH. These include:
- Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of PRX-08066 significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
- Improved right ventricular function: PRX-08066 (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
- Reduced right ventricular hypertrophy: Treatment with PRX-08066 significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
- Decreased pulmonary vascular remodeling: PRX-08066 significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []
Q3: Has the binding site of PRX-08066 to the 5-HT2BR been investigated?
A: Yes, computational modeling studies have predicted the binding mode of PRX-08066 within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of PRX-08066 for 5-HT2BR over the closely related 5-HT2A receptor. []
Q4: Are there other potential applications for PRX-08066 besides PAH?
A: While the research primarily focuses on PRX-08066's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

